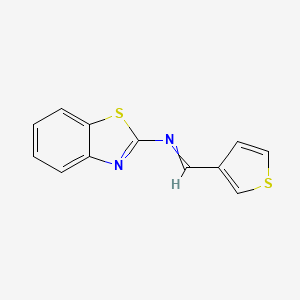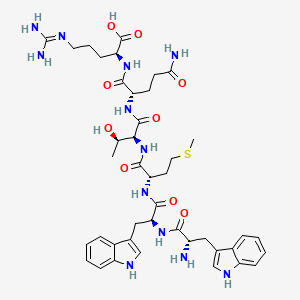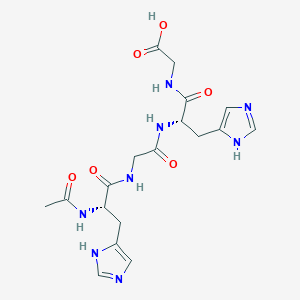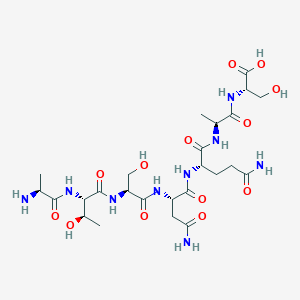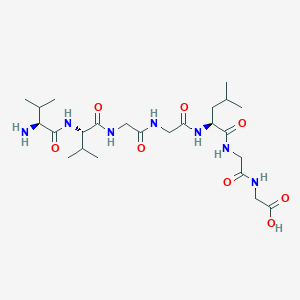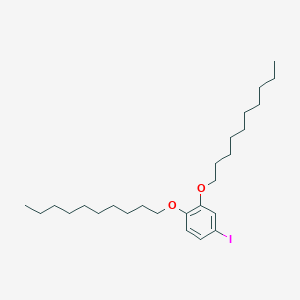
Benzene, 1,2-bis(decyloxy)-4-iodo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1,2-bis(decyloxy)-4-iodo- is an organic compound characterized by a benzene ring substituted with two decyloxy groups at the 1 and 2 positions and an iodine atom at the 4 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2-bis(decyloxy)-4-iodo- typically involves the following steps:
Formation of Decyloxy Groups: The initial step involves the alkylation of catechol (1,2-dihydroxybenzene) with decyl bromide in the presence of a base such as potassium carbonate to form 1,2-bis(decyloxy)benzene.
Iodination: The iodination of 1,2-bis(decyloxy)benzene is achieved using iodine monochloride (ICl) or iodine (I2) in the presence of an oxidizing agent like nitric acid (HNO3) to introduce the iodine atom at the 4 position.
Industrial Production Methods
Industrial production of Benzene, 1,2-bis(decyloxy)-4-iodo- follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Benzene, 1,2-bis(decyloxy)-4-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The decyloxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in organic solvents.
Major Products
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Coupling: Formation of biaryl compounds.
科学研究应用
Benzene, 1,2-bis(decyloxy)-4-iodo- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Benzene, 1,2-bis(decyloxy)-4-iodo- involves its interaction with molecular targets through its functional groups. The decyloxy groups can participate in hydrophobic interactions, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards various molecular targets, affecting biological pathways and processes.
相似化合物的比较
Similar Compounds
Benzene, 1,2-bis(decyloxy)-4-bromo-: Similar structure with a bromine atom instead of iodine.
Benzene, 1,2-bis(decyloxy)-4-chloro-: Similar structure with a chlorine atom instead of iodine.
Benzene, 1,2-bis(decyloxy)-4-fluoro-: Similar structure with a fluorine atom instead of iodine.
Uniqueness
Benzene, 1,2-bis(decyloxy)-4-iodo- is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its bromo, chloro, and fluoro analogs. The larger atomic radius and higher polarizability of iodine can lead to stronger halogen bonding and different interaction profiles with molecular targets.
属性
CAS 编号 |
791637-58-6 |
|---|---|
分子式 |
C26H45IO2 |
分子量 |
516.5 g/mol |
IUPAC 名称 |
1,2-didecoxy-4-iodobenzene |
InChI |
InChI=1S/C26H45IO2/c1-3-5-7-9-11-13-15-17-21-28-25-20-19-24(27)23-26(25)29-22-18-16-14-12-10-8-6-4-2/h19-20,23H,3-18,21-22H2,1-2H3 |
InChI 键 |
NDUQSVUKVOKUSC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1)I)OCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


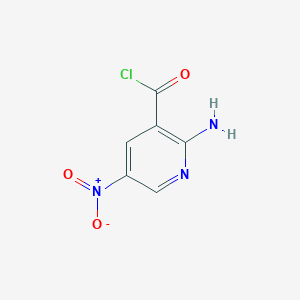
![2-{6-[4-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14209210.png)
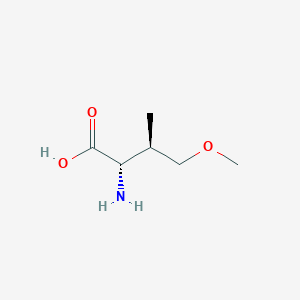
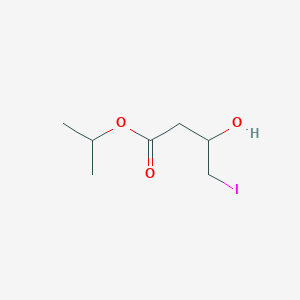
![3-Pyridinecarbonitrile, 6-[3-(2-fluorophenyl)-1-piperidinyl]-](/img/structure/B14209221.png)

![2-[6-(4-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14209236.png)
